molecular formula C14H20BrFeN B13833419 (Ferrocenylmethyl)trimethylammonuim bromide

(Ferrocenylmethyl)trimethylammonuim bromide

Cat. No.: B13833419
M. Wt: 338.06 g/mol
InChI Key: BWPWZKMSTIBHDP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ferrocenylmethyl)trimethylammonium Bromide typically involves the reaction of ferrocene with trimethylamine and methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for (Ferrocenylmethyl)trimethylammonium Bromide often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Mechanism of Action

The mechanism of action of (Ferrocenylmethyl)trimethylammonium Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible solvents, thereby increasing the rate of reaction. The ferrocene moiety can undergo redox reactions, which are crucial in various electrochemical applications . The ammonium group enhances the solubility of the compound in aqueous and organic solvents, making it versatile for different reaction conditions .

Comparison with Similar Compounds

Uniqueness: (Ferrocenylmethyl)trimethylammonium Bromide is unique due to its specific combination of ferrocene and ammonium groups, which provide distinct redox properties and solubility characteristics. This makes it particularly effective as a phase transfer catalyst and in electrochemical applications .

Properties

Molecular Formula

C14H20BrFeN

Molecular Weight

338.06 g/mol

InChI

InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q+1;;;/p-1

InChI Key

BWPWZKMSTIBHDP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Br-]

Origin of Product

United States

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